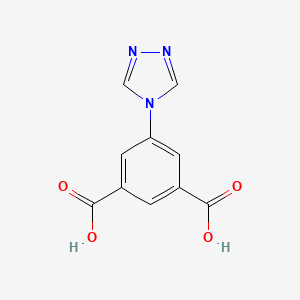![molecular formula C16H19N3O2 B6080055 3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B6080055.png)
3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene, also known as MDMA, is a synthetic compound that has been extensively studied for its potential use in scientific research. MDMA belongs to the class of compounds known as entactogens, which are substances that promote feelings of empathy, emotional openness, and social connectedness. MDMA has been the subject of numerous studies exploring its potential therapeutic applications, as well as its mechanisms of action and physiological effects.
Wirkmechanismus
3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene works by increasing the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. The increased levels of serotonin are thought to be responsible for the feelings of empathy and emotional openness associated with 3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene use. 3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene also appears to have a unique mechanism of action, in that it promotes the release of serotonin from neurons, while also blocking its reuptake. This leads to a sustained increase in serotonin levels, which may be responsible for the long-lasting effects of 3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene has a number of physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of certain hormones, such as oxytocin, which are associated with social bonding and attachment. In addition, 3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene appears to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene in scientific research is its ability to promote feelings of empathy and social connectedness, which can be useful in studying social behavior and interpersonal relationships. However, there are also limitations to using 3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene in research, including the potential for adverse effects such as increased heart rate and body temperature. In addition, 3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene can be difficult to obtain and is a controlled substance in many countries, which can make it challenging to conduct research.
Zukünftige Richtungen
There are many potential future directions for research on 3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene, including exploring its therapeutic potential for a variety of mental health conditions, studying its mechanisms of action in more detail, and developing new compounds based on its structure. In addition, there is a need for further research into the potential risks and benefits of 3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene use, particularly in the context of therapeutic applications. Overall, 3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene is a fascinating compound with a wide range of potential applications in scientific research.
Synthesemethoden
3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene is typically synthesized from safrole, a natural compound found in the oils of sassafras trees. The synthesis process involves several steps, including the conversion of safrole to isosafrole, which is then converted to MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then reacted with methylamine to produce 3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene. The synthesis of 3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene is a complex process that requires specialized knowledge and equipment, and should only be attempted by trained professionals in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene has been the subject of extensive scientific research exploring its potential therapeutic applications. Studies have shown that 3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene can promote feelings of empathy and social connectedness, and may be useful in the treatment of a variety of mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. 3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene has also been studied for its potential use in couples therapy, as it can promote feelings of emotional openness and trust.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.02,6]undec-5-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-18-15(11-2-3-12-13(8-11)21-9-20-12)16-14(17-18)10-4-6-19(16)7-5-10/h2-3,8,10,15-16H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLAKDQKFWWAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2C(=N1)C3CCN2CC3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-chlorobenzyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6079991.png)
![1-[(4-ethyl-1-piperazinyl)acetyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-piperidinamine](/img/structure/B6079999.png)

![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B6080019.png)
![4-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide](/img/structure/B6080029.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6080043.png)

![N-(3,5-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6080051.png)
![N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6080062.png)
![1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine](/img/structure/B6080065.png)
